molecular formula C10H14N2O4 B1479041 3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid CAS No. 2098104-23-3

3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

Cat. No.: B1479041
CAS No.: 2098104-23-3
M. Wt: 226.23 g/mol
InChI Key: VEDWQFZCCQHUNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrrole ring fused to a pyridine nucleus . The molecular formula is C11H16N2O4 , and the molecular weight is 240.256 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.256 . It has a boiling point of 459.8±45.0 °C at 760 mmHg . The density is 1.3±0.1 g/cm3 , and it has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of pyrrolo[3,4-c]pyridine derivatives have been a subject of study, demonstrating methodologies for constructing these compounds, which are of interest due to their potential biological activities. For instance, researchers have developed synthetic pathways to produce pyrrolo[3,4-c]pyridine-2-carboxylic acids and their derivatives, highlighting the versatility of these compounds for further chemical modifications (Bencková & Krutošíková, 1997).

  • Studies on hydrogen bonding in related compounds, like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, have provided insights into the molecular interactions that influence the structure and properties of these compounds. This research contributes to understanding the structural aspects that could affect the biological activities of pyrrolo[3,4-c]pyridine derivatives (Dobbin et al., 1993).

  • The development of novel synthetic approaches for polysubstituted pyrroles, incorporating propanoic acid fragments, underscores the potential for creating a wide range of derivatives for further evaluation of their scientific and therapeutic applications (Kolos & Chechina, 2019).

Potential Applications

  • The exploration of three-component reactions involving α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides has led to the creation of functionalized pyrrolo[3,4-a]pyrrolizines and related structures. These compounds exhibit good yields and high diastereoselectivity, suggesting potential applications in medicinal chemistry and as intermediates in organic synthesis (Chen et al., 2016).

  • Research on the transformation of diazaspiro[4.4]nonanes to furo[3,4-c]pyridines and pyrrolo[3,4-c]pyrroles has unveiled routes to obtain fused heterocycles. These findings open avenues for the synthesis of novel compounds with potential bioactive properties (Fedoseev et al., 2016).

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to wear protective gloves, clothing, and eye/face protection when handling it . If it gets into the eyes, rinse cautiously with water .

Properties

IUPAC Name

3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-8(14)2-4-12-3-1-6-7(5-12)10(16)11-9(6)15/h6-7H,1-5H2,(H,13,14)(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWQFZCCQHUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 3
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 4
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 5
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 6
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

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